molecular formula C20H22N2O2 B5996709 N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)cyclopropanecarboxamide

N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)cyclopropanecarboxamide

Cat. No.: B5996709
M. Wt: 322.4 g/mol
InChI Key: ADUXRZAVFIJGLL-UHFFFAOYSA-N
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Description

N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of cyclopropane carboxamides. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a carboxamide group, and a phenyl ring substituted with a methyl group and an acetylamino group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-[2-methyl-3-[[2-(2-methylphenyl)acetyl]amino]phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-6-3-4-7-16(13)12-19(23)21-17-8-5-9-18(14(17)2)22-20(24)15-10-11-15/h3-9,15H,10-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUXRZAVFIJGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst.

    Introduction of the carboxamide group: The cyclopropane intermediate is then reacted with a suitable amine to form the carboxamide group.

    Substitution on the phenyl ring: The phenyl ring is functionalized with a methyl group and an acetylamino group through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)cyclopropanecarboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)cyclopropanecarboxamide
  • N-(3-methylphenyl)cyclopropanecarboxamide
  • N-(4-methylphenyl)cyclopropanecarboxamide
  • N-(2-methyl-3-aminophenyl)cyclopropanecarboxamide

Uniqueness

N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)cyclopropanecarboxamide is unique due to the presence of both the acetylamino group and the cyclopropane ring, which impart specific chemical and biological properties. The combination of these functional groups makes the compound a valuable scaffold for the development of new molecules with potential therapeutic applications.

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